molecular formula C12H17NO2S B7967289 3-(Phenethylsulfonyl)pyrrolidine CAS No. 1206969-01-8

3-(Phenethylsulfonyl)pyrrolidine

Cat. No.: B7967289
CAS No.: 1206969-01-8
M. Wt: 239.34 g/mol
InChI Key: LYOBDBAPSLWXGY-UHFFFAOYSA-N
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Description

“3-(Phenethylsulfonyl)pyrrolidine” is a compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For example, the 3R,4R pyrrolidine-3,4-diol was coupled to 2′-deoxyinosine in the presence of DIPEA, and PyBOP in DMSO to give compound 1a in 72% yield .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .


Chemical Reactions Analysis

Pyrrolidine derivatives are often involved in various chemical reactions. For example, compared with 3-S-methylpyrrolidine or an unsubstituted pyrrolidine, 3-R-methylpyrrolidine promotes a pure ERα antagonist and selective ER degrader (PA-SERD) for the treatment of breast cancer .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be similar to those of other pyrrolidine derivatives. For example, pyrrolidine derivatives are often characterized by their density, color, hardness, melting and boiling points, and electrical conductivity .

Mechanism of Action

The mechanism of action of pyrrolidine derivatives often involves interactions with specific biological targets. For example, chemical proteomics indicated HDAC2 and PHB2 as potential targets of the spiro[pyrrolidine-3,3-oxindoles] and molecular docking of the most active compound 38i with HDAC2 (PDB ID: 4LY1) confirmed probable binding interactions .

Safety and Hazards

The safety and hazards associated with “3-(Phenethylsulfonyl)pyrrolidine” would be similar to those of other pyrrolidine derivatives. For example, users are advised to wear protective gloves/protective clothing/eye protection/face protection when handling pyrrolidine derivatives .

Future Directions

The future directions in the research of “3-(Phenethylsulfonyl)pyrrolidine” and other pyrrolidine derivatives could involve the design of new pyrrolidine compounds with different biological profiles . This could be guided by the understanding of the structure–activity relationship (SAR) of the studied compounds .

Properties

IUPAC Name

3-(2-phenylethylsulfonyl)pyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2S/c14-16(15,12-6-8-13-10-12)9-7-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYOBDBAPSLWXGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S(=O)(=O)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101282814
Record name 3-[(2-Phenylethyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1206969-01-8
Record name 3-[(2-Phenylethyl)sulfonyl]pyrrolidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1206969-01-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2-Phenylethyl)sulfonyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101282814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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